molecular formula C24H30O6 B1671536 エプレレノン CAS No. 107724-20-9

エプレレノン

カタログ番号: B1671536
CAS番号: 107724-20-9
分子量: 414.5 g/mol
InChIキー: JUKPWJGBANNWMW-GHBUSXCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エプレレノンは、スピロラクトン系に属するステロイド系抗ミネラルコルチコイドであり、選択的なアルドステロン受容体拮抗薬です。 主に慢性心不全と高血圧の治療に使用され、特にアルドステロン値の上昇による難治性高血圧の患者に用いられます . エプレレノンは、体内のナトリウムと水を保持させることで血圧を上昇させるホルモンであるアルドステロンの作用を阻害することで効果を発揮します .

2. 製法

合成経路と反応条件: エプレレノンの製造には、いくつかの工程が必要です。 一般的な方法の1つは、17α-ヒドロキシ-3-オキソ-γ-ラクトン-プレグン-4,9(11)-ジエン-7α,21-ジカルボン酸メチルエステルを、副反応抑制剤のトリクロロアセトニトリル、酸化剤、およびリン酸緩衝液系中で選択的にエポキシ化することです . 得られた粗製のエプレレノンは、再結晶によって純粋なエプレレノンになります .

工業的製造方法: エプレレノンの工業的製造は、通常、同じ合成経路に従いますが、より大規模に行われます。 このプロセスには、脱水反応に五塩化リンと三ハロゲン化ホウ素を使用し、続いてエポキシ化を行うことでエプレレノンが得られます . この方法は、高純度と高収率を確保できるため、大規模生産に適しています .

3. 化学反応解析

反応の種類: エプレレノンは、さまざまな化学反応を起こします。例としては、以下のものが挙げられます。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、エプレレノンのさまざまなヒドロキシ化誘導体や置換誘導体があり、これらは異なる薬理作用を持つ可能性があります .

4. 科学研究への応用

エプレレノンは、さまざまな科学研究に用いられています。

科学的研究の応用

Eplerenone has a wide range of scientific research applications:

Safety and Hazards

Eplerenone should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Eplerenone, a mineralocorticoid-receptor antagonist with minimal binding to the progesterone and androgen receptors, is now licensed for treatment of heart failure in Europe and heart failure and hypertension in the US . It has also been proposed as a treatment for a variety of cardiovascular conditions . Emerging evidence for new non-steroidal MRAs reveal promising preliminary results that, if confirmed in large randomized clinical trials, could favor a change in clinical practice .

生化学分析

Biochemical Properties

Eplerenone functions by binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone. This inhibition leads to increased plasma renin and serum aldosterone levels due to the disruption of the negative feedback loop . Eplerenone selectively interacts with recombinant human mineralocorticoid receptors, showing minimal binding to glucocorticoid, progesterone, and androgen receptors . This selective binding is crucial for its therapeutic effects, as it prevents the adverse effects associated with non-selective aldosterone antagonists.

Cellular Effects

Eplerenone exerts significant effects on various cell types, particularly those in the cardiovascular system. By blocking aldosterone, eplerenone reduces sodium reabsorption and potassium excretion in epithelial cells of the kidney . This action decreases blood volume and lowers blood pressure. Additionally, eplerenone has been shown to reduce vascular and myocardial fibrosis, attenuate endothelial dysfunction, and decrease cardiac hypertrophy . These cellular effects are mediated through the inhibition of aldosterone-induced signaling pathways, which include the reduction of pro-inflammatory cytokines and oxidative stress markers .

Molecular Mechanism

At the molecular level, eplerenone binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects . This binding inhibits the transcription of aldosterone-responsive genes involved in sodium and water retention . Eplerenone’s selective binding to the mineralocorticoid receptor, without significant interaction with other steroid hormone receptors, minimizes the risk of side effects such as gynecomastia and impotence . The blockade of aldosterone’s action also leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes, contributing to its cardioprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eplerenone have been observed to change over time. Eplerenone is metabolized primarily by the liver enzyme CYP3A4, with a half-life of approximately 4-6 hours . Studies have shown that eplerenone maintains its efficacy over extended periods, with sustained reductions in blood pressure and improvements in heart failure symptoms . Long-term use may require monitoring for potential hyperkalemia and renal function impairment .

Dosage Effects in Animal Models

In animal models, the effects of eplerenone vary with dosage. Low to moderate doses of eplerenone have been shown to reduce blood pressure, decrease cardiac and renal fibrosis, and improve survival rates in models of heart failure . High doses may lead to adverse effects such as hyperkalemia and renal dysfunction . The therapeutic window for eplerenone is thus critical for maximizing its benefits while minimizing risks.

Metabolic Pathways

Eplerenone is metabolized primarily by the cytochrome P450 enzyme CYP3A4 . The major metabolic pathways include 6β- and 21-hydroxylation and 3-keto reduction . These metabolic processes do not produce active metabolites, indicating that the parent compound is primarily responsible for its pharmacological effects . The metabolism of eplerenone can be influenced by other drugs that induce or inhibit CYP3A4, necessitating careful consideration of potential drug interactions .

Transport and Distribution

Eplerenone is transported and distributed within the body with approximately 50% binding to plasma proteins, primarily albumin . Its volume of distribution ranges from 43 to 90 liters, indicating extensive distribution into extravascular tissues . This distribution is essential for its therapeutic effects, as it allows eplerenone to reach target tissues such as the heart and kidneys.

Subcellular Localization

Eplerenone’s subcellular localization is primarily within the cytoplasm, where it binds to the mineralocorticoid receptor . Upon binding, the eplerenone-receptor complex translocates to the nucleus, where it inhibits the transcription of aldosterone-responsive genes . This nuclear translocation is crucial for its ability to modulate gene expression and exert its therapeutic effects.

化学反応の分析

Types of Reactions: Eplerenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of eplerenone, which can have different pharmacological properties .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Eplerenone involves the conversion of a commercially available starting material into the final product through a series of chemical reactions. The key steps include the protection of the carbonyl group, reduction of the ketone, and deprotection of the carbonyl group.", "Starting Materials": [ "4-chlorobenzhydrol", "methyl 3-oxopentanoate", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "p-toluenesulfonic acid", "potassium carbonate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Protection of carbonyl group in methyl 3-oxopentanoate with acetic anhydride and p-toluenesulfonic acid", "Addition of 4-chlorobenzhydrol to the protected ketone in the presence of potassium carbonate and methylene chloride", "Reduction of the ketone with sodium borohydride in ethanol", "Deprotection of the carbonyl group with sodium hydroxide in water", "Purification of the crude product to obtain Eplerenone" ] }

CAS番号

107724-20-9

分子式

C24H30O6

分子量

414.5 g/mol

IUPAC名

methyl (1R,2S,14S,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1

InChIキー

JUKPWJGBANNWMW-GHBUSXCZSA-N

異性体SMILES

C[C@]12CCC(=O)C=C1CC(C3[C@]24C(O4)C[C@]5(C3CC[C@]56CCC(=O)O6)C)C(=O)OC

SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

正規SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

外観

Solid powder

Color/Form

White to off-white crystalline powder

107724-20-9

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Slightly soluble
Very slightly soluble in water, with its solubility essentially pH dependent

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone
eplerenon
eplerenone
Inspra

蒸気圧

1.5X10-10 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eplerenone
Reactant of Route 2
Eplerenone
Reactant of Route 3
Reactant of Route 3
Eplerenone
Reactant of Route 4
Eplerenone
Reactant of Route 5
Eplerenone
Reactant of Route 6
Eplerenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。